molecular formula C30H30ClN5O4S B107702 Fiduxosin hydrochloride CAS No. 208992-74-9

Fiduxosin hydrochloride

Cat. No. B107702
M. Wt: 592.1 g/mol
InChI Key: OFPMGRPQOZABPO-GZJHNZOKSA-N
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Description

Fiduxosin hydrochloride is characterized as an alpha(1)-adrenoceptor antagonist with a higher affinity for alpha(1A)- and alpha(1D)-adrenoceptors compared to alpha(1B)-adrenoceptors. This selectivity suggests that fiduxosin could have a superior clinical profile for the treatment of lower urinary tract symptoms, particularly those suggestive of benign prostatic obstruction. The studies reviewed here focus on the effects of fiduxosin on intraurethral pressure (IUP) and mean arterial pressure (MAP) in conscious dogs, as well as its pharmacokinetics in healthy male subjects .

Synthesis Analysis

The synthesis of fiduxosin hydrochloride is not explicitly detailed in the provided papers. However, the pharmacokinetic properties and the effects of food on the bioavailability of fiduxosin have been studied, indicating that the compound has been successfully synthesized and administered to both animal and human subjects for research purposes .

Molecular Structure Analysis

While the molecular structure of fiduxosin hydrochloride is not directly discussed in the provided papers, its classification as an alpha(1)-adrenoceptor antagonist implies a structure that allows it to selectively bind to alpha(1A)- and alpha(1D)-adrenoceptors. This selective binding is crucial for its therapeutic effects and its potential advantages over other treatments for lower urinary tract symptoms .

Chemical Reactions Analysis

The chemical reactions involving fiduxosin hydrochloride, such as its interaction with adrenoceptors, are central to its mechanism of action. The papers indicate that fiduxosin effectively blocks the pressor effects of phenylephrine (PE), an alpha(1)-agonist, on IUP and MAP, demonstrating its antagonistic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of fiduxosin hydrochloride are inferred through pharmacokinetic studies. Fiduxosin exhibits dose-dependent antagonism of PE-induced IUP and MAP responses, with a higher selectivity for IUP effects, suggesting a favorable profile for treating urinary symptoms without significantly affecting arterial pressure. Food intake has been shown to significantly increase the bioavailability of fiduxosin, indicating that its absorption and metabolism are influenced by the presence of food in the gastrointestinal tract .

Scientific Research Applications

1. Selectivity for Lower Urinary Tract Function

Fiduxosin is an α1-adrenoceptor antagonist with a higher affinity for α1A- and α1D-adrenoceptors compared to α1B-adrenoceptors. This selectivity suggests it could be more effective in treating lower urinary tract symptoms suggestive of benign prostatic obstruction. In a study comparing fiduxosin with other antagonists like terazosin and tamsulosin, fiduxosin showed superior selectivity for prostatic intraurethral pressure over mean arterial pressure in conscious dogs. This indicates its potential for a better clinical profile in treating lower urinary tract symptoms without significantly affecting arterial pressure (Brune et al., 2002).

2. Pharmacokinetics and Potency

Another study focused on the pharmacokinetics of fiduxosin, demonstrating its dose-dependent antagonism of phenylephrine-induced intraurethral and mean arterial pressure responses. This study highlighted fiduxosin's pharmacokinetic profile, suggesting it could be a long-acting, uroselective alpha(1)-adrenoceptor antagonist, expected to exhibit greater selectivity for urethral compared with vascular alpha(1)-adrenoceptors in humans (Witte et al., 2002).

3. Synthesis and Development

In the context of drug development, a scalable synthesis of fiduxosin was explored to address the need for a treatment for benign prostatic hyperplasia. This synthesis approach focused on preparing enantiomerically pure components and achieving high yield and purity, which is crucial for the pharmaceutical manufacturing process (Haight et al., 2004).

properties

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPMGRPQOZABPO-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049013
Record name Fiduxosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fiduxosin hydrochloride

CAS RN

208992-74-9
Record name Fiduxosin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fiduxosin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIDUXOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
X Xia, J Yang, F Li, Y Li, X Zhou, Y Dai, STC Wong - Cancer research, 2010 - AACR
… Animals that received fiduxosin hydrochloride became moribund so that the experiment was terminated according to institutional animal use guideline. No significant effects were …
Number of citations: 38 aacrjournals.org
Y Li, S McGreal, J Zhao, R Huang, Y Zhou… - Pharmacological …, 2016 - Elsevier
… including LE300, Labetalol hydrochloride and Fiduxosin hydrochloride, which did not change GFP-… These data suggest that LE300, Labetalol hydrochloride and Fiduxosin hydrochloride …
Number of citations: 50 www.sciencedirect.com
Y Tanaka, Y Mori, H Tani, T Abe… - Microbiology and …, 2010 - Wiley Online Library
… Among the 1300 compounds screened here, we identified fiduxosin hydrochloride and flunarizine dihydrochloride as anti-HCV agents. Fiduxosin is known as an alpha1-adrenoceptor …
Number of citations: 9 onlinelibrary.wiley.com
I Kim, YS Choi, JH Song, EA Choi, S Park… - Molecular …, 2018 - Wiley Online Library
Pancreatic cancer is one of the most difficult cancers to cure due to the lack of early diagnostic tools and effective therapeutic agents. In this study, we aimed to isolate new bioactive …
Number of citations: 17 febs.onlinelibrary.wiley.com
LA Sorbera, J Silvestre, J Castaner - Drugs of the Future, 2001 - access.portico.org
K2CO3 and a crown ether in dioxane to provide the indoline adduct (XVI). Finally, desilylation of (XVI) with TBAF in THF yields the 3-hydroxypropyl derivative (XVII), which by removal of …
Number of citations: 15 access.portico.org
NWC Chan, WE Lee, J Wong, M Crichton, DCW Mah - 2008 - cradpdf.drdc-rddc.gc.ca
Botulinum neurotoxin (BoNT) is the most toxic natural substance Nnown and has long been considered a potential warfare agent. More recently, it has also been considered a growing …
Number of citations: 2 cradpdf.drdc-rddc.gc.ca
C Antczak, B Wee, C Radu, B Bhinder… - Assay and drug …, 2014 - liebertpub.com
ABCG2 is a member of the ATP-binding cassette (ABC) family of transporters, the overexpression of which has been implicated in resistance to various chemotherapeutic agents. …
Number of citations: 16 www.liebertpub.com
Z Hu, KH Lan, S He, M Swaroop, X Hu… - Antimicrobial agents …, 2014 - Am Soc Microbiol
Therapy for hepatitis C virus (HCV) infection has advanced with the recent approval of direct-acting antivirals in combination with peginterferon and ribavirin. New antivirals with novel …
Number of citations: 32 journals.asm.org
CM Lienberger - 2019 - search.proquest.com
Initially discovered in the mid-1960s, Epstein-Barr Virus (EBV) is present as a chronic infection in more than 90% of the world’s population. After initial infection, EBV persists in the host’…
Number of citations: 2 search.proquest.com
E Tompkins - 2019 - search.proquest.com
In response to consumer trends, conventional synthetic food additives used to control the growth of foodborne bacterial pathogens are being replaced with natural alternatives. …
Number of citations: 1 search.proquest.com

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